8-iso Prostaglandin F1alpha

概要

説明

8-iso Prostaglandin F1alpha is an isoprostane, a type of eicosanoid that is formed independently of the cyclooxygenase enzyme. It was first identified in human semen and is present along with its 19-hydroxy congener at concentrations of 5-10 micrograms per milliliter of seminal plasma . Isoprostanes are products of lipid peroxidation and are considered reliable markers of oxidative stress in biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin F1alpha typically involves the oxidation of arachidonic acid through a non-enzymatic pathway. This process can be induced by free radicals and reactive oxygen species, leading to the formation of various isoprostanes, including this compound .

Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. The compound is usually synthesized in laboratories using chemical methods that mimic the natural oxidative processes .

化学反応の分析

Types of Reactions: 8-iso Prostaglandin F1alpha undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can occur at various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized isoprostanes, while reduction can yield less oxidized forms .

科学的研究の応用

Overview

8-Iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a type of eicosanoid formed through non-cyclooxygenase pathways during oxidative stress. Its significance in scientific research spans various fields, including chemistry, biology, and medicine. This article explores the diverse applications of 8-iso PGF1α, supported by case studies and detailed data.

Scientific Research Applications

8-Iso PGF1α has multiple applications across different scientific domains:

1. Chemistry

- Marker for Oxidative Stress : It is utilized as a biomarker to assess oxidative damage in various chemical studies, particularly those examining lipid peroxidation processes.

- Analytical Chemistry : Methods such as ELISA and mass spectrometry are employed to quantify levels of 8-iso PGF1α in biological samples.

2. Biology

- Cellular Signaling : Research indicates that 8-iso PGF1α plays a role in cellular signaling pathways, influencing processes such as vasoconstriction and platelet aggregation.

- Biomarker for Disease : Elevated levels of this compound have been linked to conditions like cardiovascular diseases, diabetes, and cancer, making it a potential target for therapeutic interventions.

3. Medicine

- Cardiovascular Health : It is investigated for its implications in cardiovascular diseases, where increased levels correlate with endothelial dysfunction and other risk factors.

- Diabetes Research : Studies have shown associations between 8-iso PGF1α levels and glycemic control, suggesting its role in metabolic disorders.

Coronary Artery Disease (CAD)

A study involving 104 subjects assessed the relationship between urinary levels of 8-iso PGF2α (a related compound) and CAD. The results indicated that higher tertiles of urinary 8-iso-PGF2α were significantly associated with increased odds of CAD (odds ratio: 7.39) .

Endothelial Activation

In a multiethnic population study, researchers found that levels of 2,3-dinor-8-iso-PGF1α were significantly elevated in South Asians compared to White Europeans (10.36 vs. 8.46 ng/ml). This suggests ethnic differences in oxidative stress response and potential susceptibility to cardiovascular diseases .

Ozone Exposure Study

A study on the effects of ozone exposure revealed that long-term exposure was associated with elevated levels of 8-iso-PGF, indicating its utility as a biomarker for oxidative damage related to air pollution .

作用機序

8-iso Prostaglandin F1alpha exerts its effects through interaction with specific prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate various biological responses, including inflammation, vasodilation, and platelet aggregation . The compound’s mechanism of action involves binding to these receptors and activating intracellular signaling pathways that lead to the observed physiological effects .

類似化合物との比較

8-iso Prostaglandin F2alpha: Another isoprostane with similar oxidative stress marker properties.

Prostaglandin F2alpha: A naturally occurring prostaglandin with similar biological activities but different synthesis pathways.

2,3-dinor-8-epi-prostaglandin F1alpha: A structurally related compound with slight differences in the carboxyalkyl chain and stereochemistry.

Uniqueness: 8-iso Prostaglandin F1alpha is unique due to its non-enzymatic formation and its specific role as a marker of oxidative stress. Its presence in seminal plasma and its specific interactions with prostanoid receptors also distinguish it from other similar compounds .

生物活性

8-Iso Prostaglandin F1α (8-iso-PGF1α) is a bioactive lipid derived from the non-enzymatic oxidation of arachidonic acid. It belongs to a class of compounds known as isoprostanes, which are formed during oxidative stress and serve as important biomarkers for various pathological conditions. This article explores the biological activity of 8-iso-PGF1α, including its role in oxidative stress, cardiovascular diseases, and potential therapeutic implications.

Mechanism of Formation

8-Iso-PGF1α is primarily generated through the peroxidation of arachidonic acid, a key component of cell membrane phospholipids. The formation occurs via free radical-mediated processes, distinguishing it from enzymatically produced prostaglandins. This non-enzymatic pathway leads to the stereochemical configuration unique to isoprostanes, which can be quantitatively assessed in biological samples.

Biological Functions

Oxidative Stress Marker

8-Iso-PGF1α serves as a reliable biomarker for oxidative stress. Elevated levels are associated with various diseases, including cardiovascular diseases (CVD), diabetes, and cancer. Research indicates that increased concentrations of 8-iso-PGF1α correlate with lipid peroxidation and endothelial dysfunction, suggesting its role in vascular health.

Cardiovascular Implications

A case-control study highlighted that urinary levels of 8-iso-PGF2α (a closely related compound) were significantly higher in patients with significant coronary artery disease (CAD) compared to those without CAD (9.2 vs. 6.0 ng/mg, p=0.001) . This suggests that 8-iso-PGF1α may similarly reflect cardiovascular risk factors and disease severity.

Case Studies

-

Coronary Artery Disease

A study involving 104 subjects assessed the relationship between urinary levels of 8-iso-PGF2α and CAD. The odds ratio for CAD in the highest tertile of 8-iso-PGF2α was found to be 7.39 (95% CI; 1.71-31.91), indicating a strong association between elevated levels and significant CAD . -

Endothelial Activation

In a multiethnic population study, levels of 2,3-dinor-8-iso-PGF1α were measured and found to be significantly elevated in South Asians compared to White Europeans (10.36 vs. 8.46 ng/ml, p=0.021). This suggests ethnic differences in oxidative stress response and potential susceptibility to CVD .

Research Findings

Recent studies have focused on quantifying the levels of 8-iso-PGF1α and its relation to various health conditions:

特性

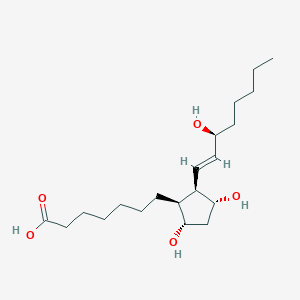

IUPAC Name |

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-PUCCXBQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。